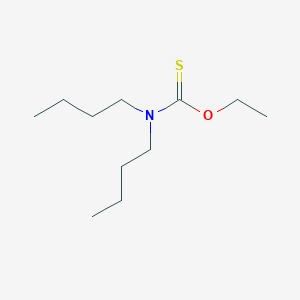

O-Ethyl dibutylcarbamothioate

Description

O-Ethyl dibutylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (N–C(=S)–O) with O-ethyl and N-dibutyl substituents. Its structure is defined by the formula C₁₁H₂₃NOS₂, featuring a sulfur atom in place of the oxygen in the analogous carbamate. Thiocarbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis due to their unique reactivity and stability.

Properties

CAS No. |

106341-97-3 |

|---|---|

Molecular Formula |

C11H23NOS |

Molecular Weight |

217.37 g/mol |

IUPAC Name |

O-ethyl N,N-dibutylcarbamothioate |

InChI |

InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(14)13-6-3/h4-10H2,1-3H3 |

InChI Key |

OHLYKIMHSOGKFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl dibutylcarbamothioate typically involves the reaction of dibutylamine with carbon disulfide (CS2) followed by the addition of ethyl iodide (C2H5I). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Dibutylamine with Carbon Disulfide: [ \text{C4H9NH2} + \text{CS2} \rightarrow \text{C4H9NHCS2H} ]

Addition of Ethyl Iodide: [ \text{C4H9NHCS2H} + \text{C2H5I} \rightarrow \text{C4H9NHC(O)SC2H5} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl dibutylcarbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiols

Substitution: Formation of various alkyl or aryl derivatives

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl dibutylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Key Properties of O-Ethyl Dibutylcarbamothioate and Analogues

Key Observations:

IR Spectroscopy :

- The C=S stretching frequency in thiocarbamates (e.g., 1262–1270 cm⁻¹) is influenced by substituents. Electron-withdrawing groups (e.g., benzoyl) increase ν(C=S), while electron-donating groups (e.g., alkyl chains) reduce it. For this compound, the bulky dibutyl groups likely lower ν(C=S) compared to O-ethyl benzoyl thiocarbamate .

- The absence of a C=O band in this compound distinguishes it from mixed carbonyl-thiocarbonyl analogs.

Molecular Features: Lipophilicity: The dibutyl groups in this compound enhance its hydrophobic character, making it more suitable for lipid-soluble applications (e.g., pesticide formulations) compared to smaller analogs. Reactivity: Phosphonothioates like O-ethyl ethylphosphonothionochloridate exhibit higher electrophilicity due to the phosphorus center and chloride leaving group, enabling nucleophilic substitution reactions—uncommon in carbamothioates .

Regulatory and Application Differences

- Thiocarbamates: Primarily used in agrochemicals (herbicides, fungicides) due to their biodegradability and moderate toxicity. No Schedule 2B04 classification is noted, indicating lower regulatory restrictions compared to phosphonothioates .

- Their synthesis and trade require stringent oversight .

Hypothetical Research Findings

- Synthetic Pathways : this compound is likely synthesized via nucleophilic substitution between dibutylamine and O-ethyl chlorothioformate, analogous to methods for O-ethyl benzoyl thiocarbamate .

- Thermal Stability : Alkyl-substituted thiocarbamates generally exhibit higher thermal stability than aryl-substituted ones. For example, this compound may decompose above 200°C, compared to O-ethyl benzoyl thiocarbamate (~180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.